molecular formula C16H18ClN5S B5836840 N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Cat. No.: B5836840
M. Wt: 347.9 g/mol
InChI Key: UVWSWGDBINBJJL-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic small molecule characterized by a piperazine core substituted at the 1-position with a carbothioamide group linked to a 3-chloro-2-methylphenyl moiety and at the 4-position with a pyrimidin-2-yl heterocycle. The compound’s synthesis likely involves reacting a pyrimidin-2-yl-piperazine intermediate with 3-chloro-2-methylphenyl isocyanate under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5S/c1-12-13(17)4-2-5-14(12)20-16(23)22-10-8-21(9-11-22)15-18-6-3-7-19-15/h2-7H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWSWGDBINBJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyrimidinyl Group: The piperazine ring is then reacted with a pyrimidinyl halide in the presence of a base to introduce the pyrimidinyl group.

    Introduction of the Carbothioamide Group: The final step involves the reaction of the substituted piperazine with an isothiocyanate to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyrimidinyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The compound’s piperazine-carbothioamide core is shared with several analogues, but variations in substituents significantly influence molecular properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name R1 (Piperazine Substituent) R2 (Carbothioamide Substituent) Molecular Formula Molecular Weight Key Features/Activity
Target Compound Pyrimidin-2-yl 3-Chloro-2-methylphenyl C₁₆H₁₇ClN₅S 346.86 Pyrimidine enhances hydrogen bonding potential.
ML267 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 4-Methoxypyridin-2-yl C₁₇H₁₅ClF₃N₅OS 437.85 Potent bacterial PPTase inhibitor; trifluoromethyl increases lipophilicity.
N-(4-Chlorophenyl) analogue 5-(Trifluoromethyl)pyridin-2-yl 4-Chlorophenyl C₁₇H₁₆ClF₃N₄S 400.85 Chlorophenyl vs. methylphenyl alters steric bulk.
N-(3-Chloro-2-methylphenyl)-4-(3-chlorophenyl) 3-Chlorophenyl 3-Chloro-2-methylphenyl C₁₈H₁₉Cl₂N₃S 380.33 Dual chloro groups may improve target affinity.

Key Observations:

  • Heterocyclic Variations : Replacing pyrimidin-2-yl (target compound) with pyridinyl groups (e.g., ML267) introduces differences in π-π stacking and hydrogen bonding due to pyrimidine’s dual nitrogen atoms .
  • Substituent Effects : The 3-chloro-2-methylphenyl group in the target compound offers moderate lipophilicity compared to 4-chlorophenyl () or trifluoromethyl-containing analogues (ML267), which may influence membrane permeability .

Activity Trends :

  • Trifluoromethyl Groups : Enhance target affinity and metabolic stability (e.g., ML267) but may increase molecular weight .
  • Chlorophenyl vs. Methylphenyl : Chlorine atoms improve electrophilic interactions with enzymes, while methyl groups may reduce toxicity .

Physicochemical and Analytical Data

Table 2: Analytical Comparison (LC-MS, NMR)
Compound Name LC-MS Retention Time (Method 1) HRMS (ESI) m/z Notable ¹H NMR Shifts (ppm)
Target Compound Not reported ~346.86 (calc.) Aromatic H: ~6.8–8.3 (pyrimidine, phenyl)
ML267 Not reported 437.85 (obs.) Methoxy group: ~3.8–4.0
Compound 35 5.41 min 429.1131 Aromatic H: 7.2–8.1; methyl: 2.3–2.5

Insights :

  • The target compound’s spectral data (if available) would resemble analogues, with aromatic protons in the 6.8–8.3 ppm range and distinct shifts for the pyrimidine ring .
  • LC-MS retention times correlate with hydrophobicity; the target’s lower molecular weight suggests shorter retention compared to ML265.

Biological Activity

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a complex organic compound characterized by its piperazine ring, which is substituted with a pyrimidinyl group and a carbothioamide group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The IUPAC name of the compound is N-(3-chloro-2-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide. The molecular structure can be represented as follows:

InChI InChI 1S C16H18ClN5S c1 12 13 17 4 2 5 14 12 20 16 23 22 10 8 21 9 11 22 15 18 6 3 7 19 15 h2 7H 8 11H2 1H3 H 20 23 \text{InChI InChI 1S C16H18ClN5S c1 12 13 17 4 2 5 14 12 20 16 23 22 10 8 21 9 11 22 15 18 6 3 7 19 15 h2 7H 8 11H2 1H3 H 20 23 }

Key Characteristics

PropertyValue
Molecular FormulaC16H18ClN5S
Molecular Weight351.86 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness.

Minimum Inhibitory Concentration (MIC) Studies:
In studies comparing its activity against common pathogens, the compound demonstrated MIC values that suggest potent antibacterial effects:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5

These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly colon cancer cells.

Mechanism of Action:
The proposed mechanism involves the inhibition of microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, one study reported an effective concentration (ED50) of approximately 115 nM for inducing mitotic arrest in HT29 human colon cancer cells .

Case Studies and Research Findings

  • Study on Microtubule Dynamics:
    • A study highlighted the ability of piperazine-based compounds to sensitize cancer cells to apoptotic ligands. The derivatives were found to slow tubulin polymerization, which is crucial for cell division .
  • Structure–Activity Relationship (SAR):
    • Research has delved into the structure–activity relationship of similar compounds, indicating that modifications on the piperazine ring significantly affect biological activity. For example, substituents on the phenyl ring can enhance potency against specific targets .
  • Inhibition of Specific Enzymes:
    • The compound has been profiled for its ability to inhibit enzymes such as Sfp-PPTase, which plays a role in bacterial resistance mechanisms . This suggests potential applications in developing new antibiotics.

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